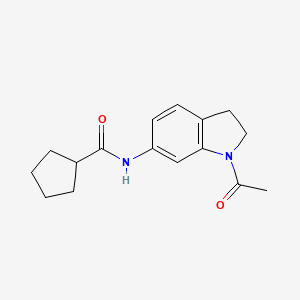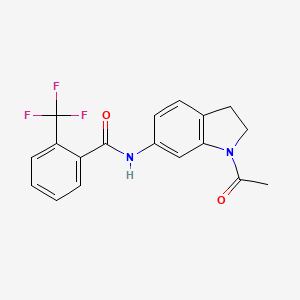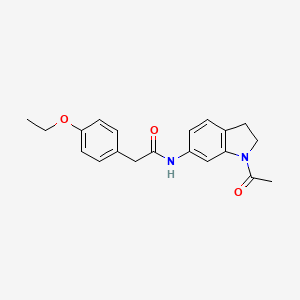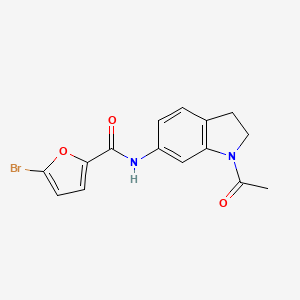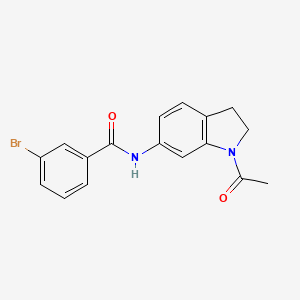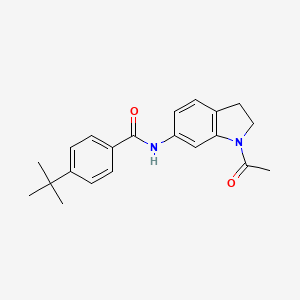
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-acetyl-6-dimethylsulfamoylindole (NADSI), is a novel, synthetic, small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). NADSI is a promising new compound that has been identified as a potential therapeutic agent for a wide range of diseases. NADSI has been studied for its potential to inhibit IDO activity and its ability to modulate the immune system.
Aplicaciones Científicas De Investigación
NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of immune-related diseases, including cancer, inflammation, and autoimmune diseases. In addition, NADSI has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as viral infections.
Mecanismo De Acción
NADSI acts as an inhibitor of IDO, which is an enzyme responsible for the breakdown of tryptophan into kynurenine. By inhibiting IDO, NADSI blocks the production of kynurenine, which is a metabolite that can lead to inflammation and other immune-related diseases. NADSI also has the ability to modulate the immune system by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NADSI has been studied for its potential to modulate the immune system and inhibit IDO activity. It has been found to be effective in treating a variety of diseases, including cancer, inflammation, autoimmune diseases, and neurodegenerative diseases. In addition, NADSI has been found to have a variety of biochemical and physiological effects. These effects include the inhibition of TNF-α and IL-1β production, the inhibition of NF-κB activation, and the inhibition of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NADSI has several advantages for use in lab experiments. It is a highly potent inhibitor of IDO, which makes it ideal for studying the role of IDO in various diseases. In addition, NADSI is a small molecule, which makes it easier to use in experiments. However, NADSI is limited by its relatively short half-life, which makes it difficult to use in long-term experiments.
Direcciones Futuras
NADSI has a wide range of potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune diseases. In the future, NADSI could be used to develop new therapies for these diseases. In addition, NADSI could be used to study the role of IDO in the development of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, NADSI could be used to study the role of IDO in viral infections, as well as its potential to modulate the immune system. Finally, NADSI could be used to develop new drugs for the treatment of cancer, inflammation, and other diseases.
Métodos De Síntesis
NADSI is synthesized by combining a 6-dimethylsulfamoylindole derivative with an N-acetyl-2,3-dihydro-1H-indole. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using chromatography and recrystallized from a suitable solvent such as ethanol or methanol.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)22-11-10-14-4-7-16(12-18(14)22)20-19(24)15-5-8-17(9-6-15)27(25,26)21(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSNXVFMFCIDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





